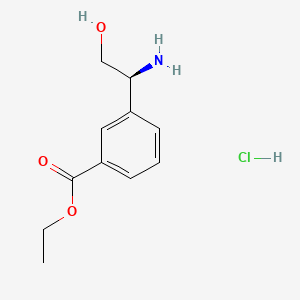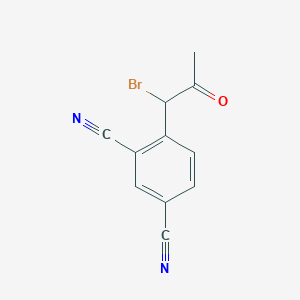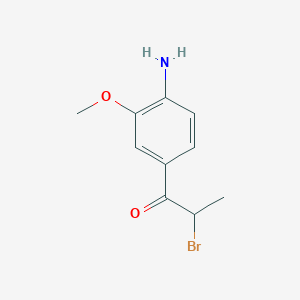
Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties, which make it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of (S)-3-(1-amino-2-hydroxyethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or amides.
Aplicaciones Científicas De Investigación
Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Ethyl (S)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride can be compared with similar compounds such as:
- Mthis compound
- Ethyl (S)-4-(1-amino-2-hydroxyethyl)benzoate hydrochloride
Uniqueness
The unique structural features of this compound, such as its specific stereochemistry and functional groups, make it distinct from other similar compounds. These features contribute to its specific reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H16ClNO3 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
ethyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)9-5-3-4-8(6-9)10(12)7-13;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
GSKSYSZNZDOBLM-HNCPQSOCSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)


![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)



![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)



![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
